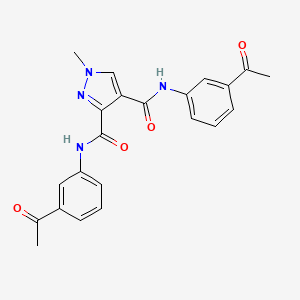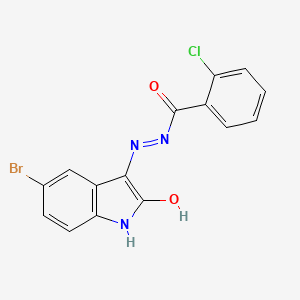![molecular formula C20H22N4O2 B6125933 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol, also known as MPQ, is a synthetic compound that belongs to the quinazolinone class of drugs. MPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is not fully understood. However, studies have suggested that 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol exerts its therapeutic effects by modulating various signaling pathways in cells. For example, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In inflamed tissues, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the infiltration of immune cells such as macrophages and neutrophils. In addition, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting the formation of amyloid plaques, and enhancing the activity of antioxidant enzymes.
実験室実験の利点と制限
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is also stable under various conditions and can be stored for long periods without degradation. However, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is also highly lipophilic and can accumulate in fatty tissues, which may affect its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the identification of new molecular targets and signaling pathways that are modulated by 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol. In addition, the combination of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the evaluation of the safety and efficacy of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol in clinical trials is necessary to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol involves the condensation of 3-methoxybenzyl chloride with 4-piperazin-1-ylmethyl-aniline, followed by the cyclization of the resulting intermediate with 2-cyanophenol. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol exerts its therapeutic effects by modulating various signaling pathways in cells, and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has several advantages for lab experiments, but also has some limitations. Future research on 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol should focus on the development of novel formulations, identification of new molecular targets, and evaluation of its safety and efficacy in clinical trials.
合成法
The synthesis of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol involves the condensation of 3-methoxybenzyl chloride with 4-piperazin-1-ylmethyl-aniline, followed by the cyclization of the resulting intermediate with 2-cyanophenol. The final product is obtained through the reduction of the cyano group to the amino group using hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In addition, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19-21-18-8-3-2-7-17(18)20(25)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIYFNPZNXTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(benzylthio)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6125853.png)

![2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)

![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)